Regioisomeric Purity and Quality Control: 5-yl vs. 3-yl Positional Isomer
The target compound (5-yl isomer) is commercially available with a minimum purity specification of 95%, as documented by multiple vendors, and is the specific regioisomer validated in the EcDsbA co-crystal structure (PDB 8D10) [1]. The regioisomeric (1-Methyl-1H-pyrazol-3-yl)methanamine hydrochloride (CAS 1185158-48-8) is also available at similar purity levels; however, no equivalent structural biology data exists for this 3-yl isomer binding to a defined protein target .
| Evidence Dimension | Structural Validation (PDB entry availability) |
|---|---|
| Target Compound Data | Co-crystal structure with EcDsbA solved at 1.60 Å resolution (PDB 8D10) |
| Comparator Or Baseline | (1-Methyl-1H-pyrazol-3-yl)methanamine hydrochloride: No PDB entry found |
| Quantified Difference | Presence of validated binding mode vs. absence of structural data |
| Conditions | X-ray crystallography; Escherichia coli DsbA protein |
Why This Matters
Procurement of the 5-yl isomer is justified by its unique, experimentally validated binding conformation, which is critical for structure-based drug design and cannot be assumed for the 3-yl isomer.
- [1] Whitehouse, R.L. et al. Crystal Structure of EcDsbA in a complex with (1-methyl-1H-pyrazol-5-yl)methanamine. PDB DOI: 10.2210/pdb8D10/pdb. Deposited 2022. View Source
